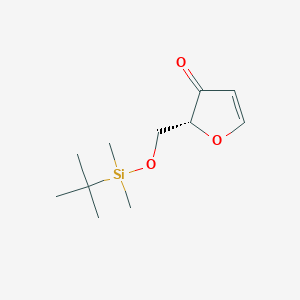

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is an organic compound that features a furan ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The furan ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to reveal the hydroxymethyl group, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Hydroxymethyl-substituted furan derivatives.

Aplicaciones Científicas De Investigación

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways involving furan derivatives.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one involves its reactivity as a protected hydroxymethyl furan derivative. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other sites of the molecule. Upon deprotection, the hydroxymethyl group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2(3H)-one: Similar structure but with different substitution pattern on the furan ring.

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3(2H)-one: A reduced form of the furan ring.

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one derivatives: Various derivatives with different substituents on the furan ring.

Uniqueness

®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is unique due to its specific substitution pattern and the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group. This makes it a valuable intermediate in organic synthesis, offering selective reactivity and protection for further functionalization.

Actividad Biológica

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is a furan derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a tert-butyldimethylsilyl (TBDMS) group, may influence its reactivity and interaction with biological targets. This article reviews its biological activity, synthesizing findings from various studies.

The compound has the empirical formula C₁₂H₂₂O₄Si and a molecular weight of 258.39 g/mol . Its structure includes a furanone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Here are key findings:

Antimicrobial Activity

Studies have shown that furan derivatives can possess significant antimicrobial properties. For instance, derivatives containing furan rings have been reported to inhibit the growth of bacteria such as Klebsiella pneumoniae .

Anticancer Potential

Furanones have been explored for their anticancer potential. In particular, studies indicate that certain furan derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, related compounds have demonstrated inhibitory effects on β-lactamase enzymes, which are critical in bacterial resistance mechanisms .

Case Studies and Research Findings

- Antimicrobial Screening : A proprietary collection was screened against Klebsiella pneumoniae OXA-48, revealing several active compounds with AC₅₀ values in the single-digit micromolar range. The presence of functional groups similar to those in this compound was crucial for activity .

- Structure-Activity Relationship (SAR) : Research on related furan derivatives highlighted that modifications at specific positions significantly affected biological activity. The introduction of bulky groups like TBDMS improved solubility and bioavailability, enhancing their efficacy against targeted enzymes .

- Mechanistic Studies : Investigations into the mechanism of action revealed that furan derivatives could disrupt bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly relevant for antibiotic development .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

189166-06-1 |

|---|---|

Fórmula molecular |

C11H20O3Si |

Peso molecular |

228.36 g/mol |

Nombre IUPAC |

(2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-3-one |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 |

Clave InChI |

XEHGTEKFONZDGC-SNVBAGLBSA-N |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(=O)C=CO1 |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C(=O)C=CO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.